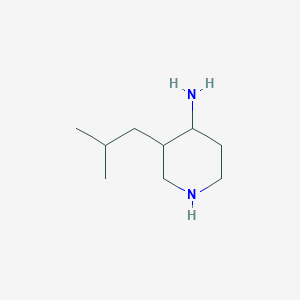
3-(2-Methylpropyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)piperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, serving as essential building blocks in drug design and synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)piperidin-4-amine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include multiple steps, such as dehydroxylation and pyridine reduction, to achieve the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for piperidine derivatives often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield . These methods allow for the large-scale synthesis of compounds like this compound, making them suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)piperidin-4-amine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-Methylpropyl)piperidin-4-amine include:
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the resulting unique pharmacological profile. Its distinct chemical structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-9,11H,3-6,10H2,1-2H3 |
Clave InChI |
MKNLCOQICNCYFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CNCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


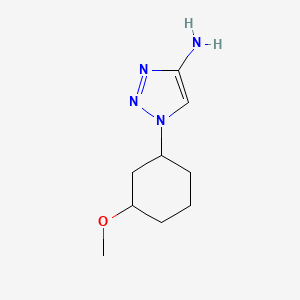
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B15273656.png)
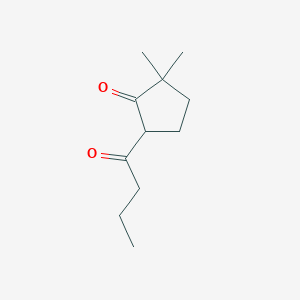

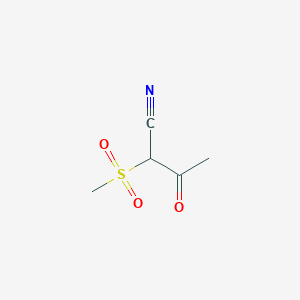
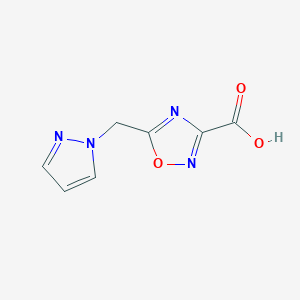
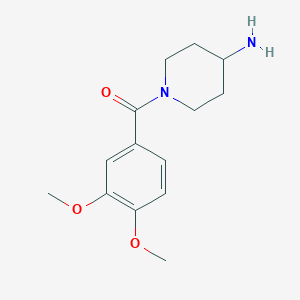

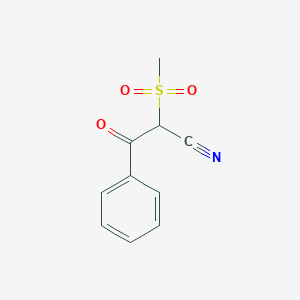
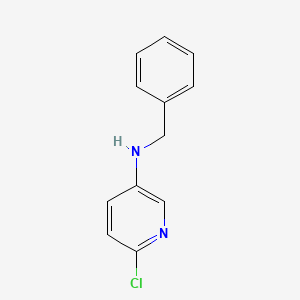
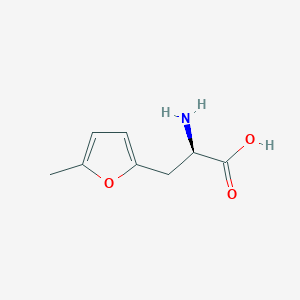
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
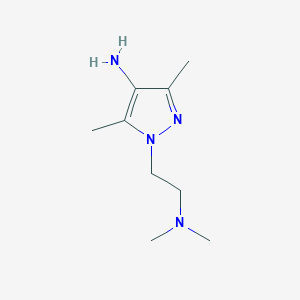
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
